4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone
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Overview
Description
4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone is a complex organic compound that features a sulfone group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridine derivative followed by chlorination and subsequent coupling with phenyl and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the product. The purification process typically involves crystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone involves its interaction with specific molecular targets. The sulfone group can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-2-pyridinyl sulfone: Similar structure but lacks the phenyl group.
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4-methyl-3-methylsulfonyl-6-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-13-12-17(14-6-4-3-5-7-14)21-19(18(13)26(2,22)23)27(24,25)16-10-8-15(20)9-11-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPUUDOCGPCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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